2-Mercapto-3-methyl-1-butanol
Overview
Description
2-Mercapto-3-methyl-1-butanol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its strong onion-like odor and is often found in beer, where it contributes to off-flavors .
Mechanism of Action
Target of Action
3-Methyl-2-sulfanylbutan-1-ol is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . It is an alkanethiol that is butane substituted at position 1 by a hydroxy group and at position 3 by methyl and sulfanyl groups
Biochemical Pathways
3-Methyl-2-sulfanylbutan-1-ol is involved in the biosynthesis of sulfur-containing secondary compounds . It is a metabolite in species like Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus . .
Result of Action
It is known to be a volatile organic compound that contributes to the aroma of various natural sources .
Biochemical Analysis
Biochemical Properties
It is known to be a volatile organic compound, suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its presence in various biological fluids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies would need to be conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to be a metabolite in several species, including Felis catus and Passiflora edulis .
Transport and Distribution
Studies would need to be conducted to determine any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies would need to be conducted to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-3-methyl-1-butanol can be synthesized through various methods. One common method involves the reaction of 2,3-epoxy-3-methylbutanal with hydrogen sulfide (H2S) under specific conditions . Another method includes the reduction of 2-mercapto-3-methyl-1-butanone using reducing agents like sodium borohydride (NaBH4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fermentation processes. For instance, it can be produced during the brewing of beer through the reaction of certain amino acids with yeast .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Various substituted thiols
Scientific Research Applications
2-Mercapto-3-methyl-1-butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It is studied for its role in the formation of off-flavors in beer and other fermented beverages.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its strong odor.
Comparison with Similar Compounds
2-Mercapto-3-methyl-1-butanol can be compared with other similar compounds such as:
3-Mercapto-3-methyl-1-butanol: An isomer with a similar structure but different odor properties.
2-Methyl-2-propanethiol: Another thiol with different chemical properties.
These compounds share similar functional groups but differ in their molecular structures and resulting properties .
Properties
IUPAC Name |
3-methyl-2-sulfanylbutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYSQQYPUMFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557966 | |
Record name | 3-Methyl-2-sulfanylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116229-37-9 | |
Record name | 1-Butanol, 2-mercapto-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116229-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercapto-3-methyl-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-sulfanylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MERCAPTO-3-METHYL-1-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBQ3H05T3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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